molecular formula C26H24N2O6S B2852815 ethyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate CAS No. 500149-78-0

ethyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2852815
CAS No.: 500149-78-0
M. Wt: 492.55
InChI Key: POEAAIKGNYUTNW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate, also known as EBM, is a synthetic compound that has been widely used in scientific research.

Mechanism of Action

Ethyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate exerts its biological effects by binding to specific target proteins and enzymes, leading to inhibition of their activity. The exact mechanism of action of this compound varies depending on the target protein or enzyme, but it generally involves the formation of a stable complex between this compound and the target molecule, leading to inhibition of its function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the target protein or enzyme. It has been shown to inhibit tumor growth and metastasis by inhibiting the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate is its high specificity and potency for its target proteins and enzymes. This allows for precise and selective inhibition of specific biological processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. However, one of the limitations of this compound is its relatively high cost and complexity of synthesis, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the use of ethyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate in scientific research. One potential application is in the development of new cancer therapies, as this compound has been shown to inhibit tumor growth and metastasis. Additionally, this compound could be used as a tool for studying the role of specific proteins and enzymes in various biological processes, including inflammation, angiogenesis, and metabolic regulation. Finally, the development of new analogs and derivatives of this compound could lead to the discovery of new biological targets and applications.

Synthesis Methods

Ethyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the condensation of 4-(N-benzyl-N-methylsulfamoyl)benzoyl chloride with ethyl 3-aminobenzoate, followed by cyclization with acetic anhydride and sulfuric acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Ethyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate has been widely used in scientific research as a tool for studying the role of specific proteins and enzymes in various biological processes. It has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases, histone deacetylases, and carbonic anhydrases. This compound has also been used as a probe for imaging and detecting specific biomolecules in cells and tissues.

Properties

IUPAC Name

ethyl 3-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-33-26(30)24-23(21-11-7-8-12-22(21)34-24)27-25(29)19-13-15-20(16-14-19)35(31,32)28(2)17-18-9-5-4-6-10-18/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEAAIKGNYUTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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